GpU vs. ApU: RNase U2 Substrate Specificity
GpU exhibits a specific and quantifiably lower molecular activity as a substrate for RNase U2 compared to the closely related analog ApU [1]. This differential susceptibility is critical for assay design and understanding RNA metabolism.
| Evidence Dimension | Relative susceptibility to RNase U2 cleavage |
|---|---|
| Target Compound Data | Relative activity of 0.2 (vs. ApC baseline) |
| Comparator Or Baseline | ApU (relative activity of 1.0, following order ApC>>ApG>ApU>GpU>GpC>GpG>ApA>GpA) |
| Quantified Difference | ApU exhibits approximately 5-fold higher relative molecular activity than GpU. |
| Conditions | pH 4.5, 25°C |
Why This Matters
This quantitative difference validates that substituting GpU with ApU would result in a 5-fold overestimation of enzyme activity, directly impacting the reliability of kinetic data and necessitating procurement of the exact compound.
- [1] Uchida, T., & Machida, C. (1978). The specificity for dinucleoside monophosphates of RNase U2 and urea-treated RNase U2. Nucleic Acids Research, 5(Suppl_2), s409-s414. View Source
